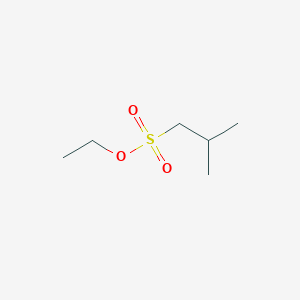

Ethyl 2-methylpropane-1-sulfonate

Descripción

This compound is structurally analogous to sodium 2-methylprop-2-ene-1-sulphonate (CAS 1561-92-8), but differs in its substituents and saturation. Ethyl sulfonates are typically used as intermediates in organic synthesis, surfactants, or polymerization agents.

Propiedades

IUPAC Name |

ethyl 2-methylpropane-1-sulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O3S/c1-4-9-10(7,8)5-6(2)3/h6H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFLIPSQYOYMWTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOS(=O)(=O)CC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Aplicaciones Científicas De Investigación

Ethyl 2-methylpropane-1-sulfonate is utilized in various scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of other chemical compounds.

Biology: The compound is used in biochemical studies to understand enzyme mechanisms.

Industry: Ethyl 2-methylpropane-1-sulfonate is used in the production of surfactants and other industrial chemicals.

Mecanismo De Acción

The mechanism by which Ethyl 2-methylpropane-1-sulfonate exerts its effects depends on the specific application. In biochemical studies, it may interact with enzymes, altering their activity. The molecular targets and pathways involved are determined by the specific biological system being studied.

Comparación Con Compuestos Similares

Structural and Functional Differences

The sodium derivative’s unsaturated alkene moiety (prop-2-ene) enables participation in addition reactions, while the ethyl variant’s saturated structure limits such reactivity. The ionic nature of the sodium compound enhances its polarity and water solubility, whereas the ethyl ester form favors solubility in organic solvents .

Comparison with Other Sulfonate Esters

Methanol-Derived Sulfonates

- Example: Methyl 3-phenylprop-2-ene-1-sulfonate (synthesized via KHCO₃ in methanol at 25°C for 2 hours) .

- Key Difference: Shorter reaction time (2 hours) compared to isopropanol derivatives (4 hours) due to methanol’s higher nucleophilicity.

Isopropanol-Derived Sulfonates

- Example: Isopropyl 3-phenylprop-2-ene-1-sulfonate (synthesized via Cs₂CO₃ in isopropanol at 40°C for 4 hours) .

- Key Difference : Higher temperature and stronger base (Cs₂CO₃) required, reflecting steric hindrance from the isopropyl group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.